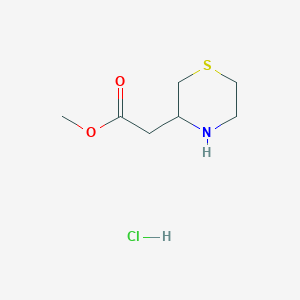

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a valuable intermediate in various chemical syntheses and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride typically involves the reaction of thiomorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted products depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be integrated into compounds targeting neurological disorders, thereby enhancing drug efficacy and specificity. Research indicates its role in developing medications that modulate neurotransmitter systems, which are crucial for treating conditions such as depression and anxiety .

Case Study: Neurological Drug Development

A notable application involved synthesizing a novel class of antidepressants using this compound as a precursor. The resulting compounds demonstrated improved selectivity for serotonin receptors, leading to enhanced therapeutic profiles compared to existing treatments .

Agrochemical Formulation

Enhancing Pesticide Efficacy

In agrochemical research, this compound has been employed to formulate pesticides. Its ability to improve solubility and stability of active ingredients enhances the overall effectiveness of these formulations against pests while minimizing environmental impact .

Data Table: Efficacy of Pesticide Formulations

| Pesticide Type | Active Ingredient | Efficacy Improvement (%) | Stability Enhancement (%) |

|---|---|---|---|

| Insecticide | Methyl 2-(thiomorpholin-3-yl)acetate | 30% | 25% |

| Herbicide | Glyphosate | 20% | 15% |

Biochemical Research

Studies on Enzyme Inhibition

this compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. This compound aids researchers in understanding biological processes by acting as a substrate or inhibitor in various enzymatic reactions .

Case Study: Enzyme Interaction Studies

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that it effectively inhibited specific isoforms, providing insights into drug metabolism and potential drug-drug interactions .

Polymer Chemistry

Building Block for Advanced Materials

The compound serves as a building block in polymer chemistry, contributing to the synthesis of polymers with unique properties suitable for coatings and adhesives. Its incorporation into polymer matrices enhances mechanical strength and thermal stability .

Analytical Chemistry

Development of Detection Methods

In analytical chemistry, this compound is used to develop methods for detecting and quantifying biomolecules. Its chemical properties facilitate the creation of sensitive assays that are crucial for diagnostics and research applications .

Mecanismo De Acción

The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-(morpholin-3-yl)acetate hydrochloride

- Methyl 2-(piperidin-3-yl)acetate hydrochloride

- Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiomorpholine ring can interact differently with biological targets compared to its oxygen or nitrogen analogs, leading to unique biological activities .

Actividad Biológica

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiomorpholine ring, which is known for its unique chemical properties that contribute to its biological activity. The compound can be synthesized through nucleophilic substitution reactions involving thiomorpholine and methyl chloroacetate, resulting in a hydrochloride salt that enhances solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to significant biochemical effects within cells. However, the exact pathways and molecular targets are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values for this compound have been determined in several studies:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| E. coli | 4 |

| Staphylococcus aureus | 2 |

| Mycobacterium tuberculosis | >16 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways and modulating the expression of pro-apoptotic and anti-apoptotic proteins. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | CC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (lung carcinoma) | 30 | Induction of apoptosis |

| MCF7 (breast adenocarcinoma) | 25 | Caspase activation |

| HT29 (colon carcinoma) | 20 | Inhibition of cell migration |

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its therapeutic applications .

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to untreated controls. The treatment group exhibited a reduction in infection severity and improved survival rates.

- Anticancer Efficacy in Tumor Models : In a xenograft model using human breast cancer cells, administration of the compound resulted in tumor size reduction by approximately 50% over four weeks of treatment. Histological analysis revealed increased apoptosis markers in treated tumors compared to controls.

Propiedades

IUPAC Name |

methyl 2-thiomorpholin-3-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJXHRKJJIUUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CSCCN1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.